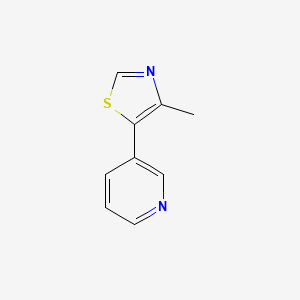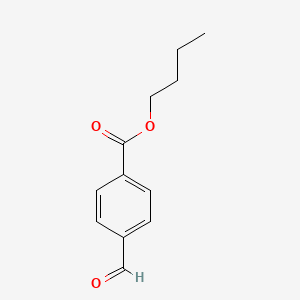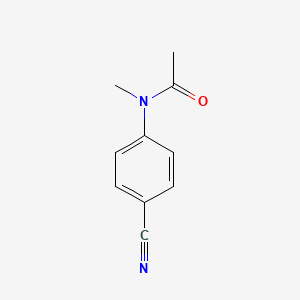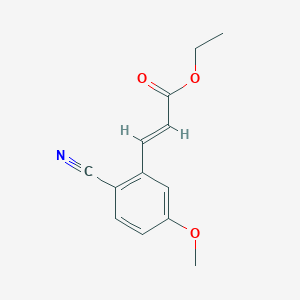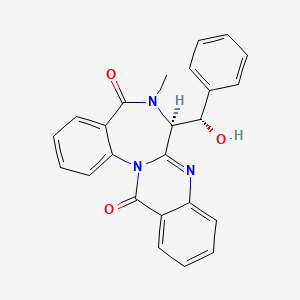
10-Bromodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromodecanamide is an organic compound with the molecular formula C10H20BrNO It is a brominated derivative of decanamide, characterized by the presence of a bromine atom attached to the tenth carbon of the decanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Bromodecanamide can be synthesized through the bromination of decanamide. The typical synthetic route involves the reaction of decanamide with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where decanamide is reacted with bromine in a controlled environment. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to decanamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of decanamide derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of decanamide.
Oxidation: Formation of decanoic acid or other oxidized products.
Scientific Research Applications
10-Bromodecanamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of brominated polymers and other materials with specific properties.
Biological Studies: It may be used in the study of brominated compounds’ effects on biological systems, including their potential as antimicrobial or anticancer agents.
Chemical Research: The compound serves as a model compound for studying the reactivity and properties of brominated amides.
Mechanism of Action
The mechanism of action of 10-Bromodecanamide largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound is reduced by the transfer of hydride ions from the reducing agent to the carbonyl group of the amide.
Molecular Targets and Pathways:
Nucleophilic Substitution: The carbon-bromine bond is the primary target, where the nucleophile attacks the carbon atom, leading to the displacement of the bromine atom.
Reduction: The carbonyl group of the amide is the target, where the reducing agent donates hydride ions to reduce the carbonyl carbon.
Comparison with Similar Compounds
10-Bromodecanoic Acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
10-Bromodecanol: Contains a hydroxyl group instead of an amide group.
Decanamide: The parent compound without the bromine atom.
Uniqueness: 10-Bromodecanamide is unique due to the presence of both a bromine atom and an amide group, which imparts distinct reactivity and properties compared to its non-brominated or differently functionalized analogs. This combination makes it a valuable intermediate in organic synthesis and material science.
Properties
CAS No. |
88785-07-3 |
|---|---|
Molecular Formula |
C10H20BrNO |
Molecular Weight |
250.18 g/mol |
IUPAC Name |
10-bromodecanamide |
InChI |
InChI=1S/C10H20BrNO/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H2,12,13) |
InChI Key |
ZNZBDZFFUOWDKF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)N)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
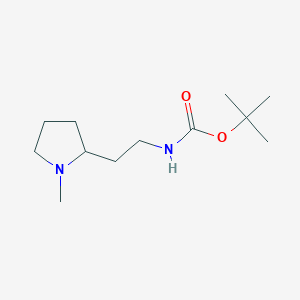

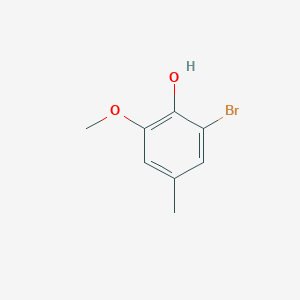
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
